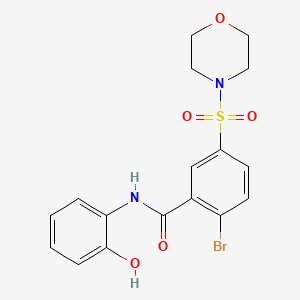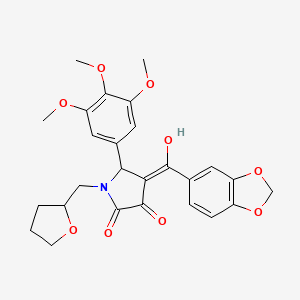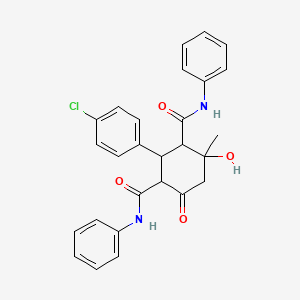![molecular formula C10H7N5O B11050404 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a phenyl group attached to the triazole ring.
Métodos De Preparación
The synthesis of 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of acetic acid can yield the desired triazolopyridazine compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced triazolopyridazine derivatives .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an antimicrobial agent, with studies demonstrating its activity against both Gram-positive and Gram-negative bacteria . Additionally, it has been investigated for its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines .
In the field of materials science, this compound has been explored for its potential use in the development of new functional materials, such as organic semiconductors and fluorescent probes . Its unique structural features make it a valuable building block for the design of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may exert its effects by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting bacterial membrane integrity . In anticancer applications, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol can be compared with other similar compounds, such as 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole, 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]thiadiazole, and 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]selenadiazole . These compounds share a similar triazole ring structure but differ in the heteroatoms present in the fused ring system.
The uniqueness of this compound lies in its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical and biological properties. This compound has shown a broader range of biological activities compared to its analogs, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C10H7N5O |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
5-phenyl-2H-triazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-9-8(12-14-13-9)6-11-15(10)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
Clave InChI |
OBKWVPXWYXVNHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=NNN=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



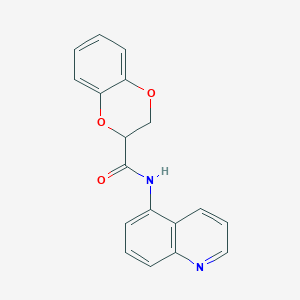

![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)

![1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11050340.png)
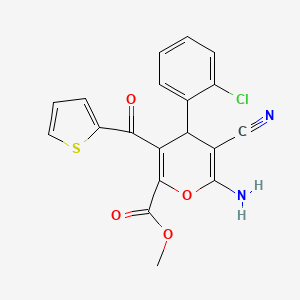
![2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
![N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11050359.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11050360.png)
![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)
